[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone
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Overview
Description
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring system with multiple functional groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of hydroxyl and methyl groups. The final step involves the attachment of the benzoyl group. Common reagents used in these reactions include organolithium reagents, catalysts like Cu(acac)2 or Fe(acac)3, and various solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like water radical cations.
Reduction: Reductive alkylation using organolithium reagents.
Substitution: Nucleophilic substitution reactions involving various nucleophiles.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Organolithium reagents in the presence of Cu(acac)2 or Fe(acac)3 catalysts.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include quaternary ammonium cations and acetylene derivatives .
Scientific Research Applications
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways . This interaction can lead to various physiological effects, depending on the target and context.
Properties
IUPAC Name |
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-14-3-5-15(6-4-14)18(24)21-10-7-16(8-11-21)19(25)22-12-9-20(2,26)17(23)13-22/h3-6,16-17,23,26H,7-13H2,1-2H3/t17-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLKCPYJCWSMRU-PXNSSMCTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCC(C(C3)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CC[C@]([C@H](C3)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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